molecular formula C9H10N2 B3266777 2-Amino-2-phenylpropanenitrile CAS No. 4355-46-8

2-Amino-2-phenylpropanenitrile

Cat. No.: B3266777
CAS No.: 4355-46-8
M. Wt: 146.19 g/mol
InChI Key: ZXIXBPGNGUZOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-phenylpropanenitrile is an organic compound with the molecular formula C9H10N2 It is a nitrile derivative with an amino group and a phenyl group attached to the same carbon atom

Scientific Research Applications

2-Amino-2-phenylpropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-2-phenylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of acetophenone with potassium cyanide and ammonium chloride in the presence of ammonia and ethanol. The reaction mixture is stirred and heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-phenylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or amides.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents or alkylating agents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Amino-2-phenylpropanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    2-Amino-3-phenylpropionitrile: Similar structure but with the amino group on a different carbon atom.

    Propionitrile: A simpler nitrile without the phenyl and amino groups.

    Acetonitrile: A basic nitrile used as a solvent in organic synthesis.

Uniqueness: 2-Amino-2-phenylpropanenitrile is unique due to the presence of both an amino group and a phenyl group on the same carbon atom, which imparts distinct chemical reactivity and potential biological activity .

This comprehensive overview highlights the significance of this compound in various fields and its potential for further research and application

Properties

IUPAC Name

2-amino-2-phenylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIXBPGNGUZOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-2-phenylpropanenitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-2-phenylpropanenitrile
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Amino-2-phenylpropanenitrile
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Amino-2-phenylpropanenitrile
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Amino-2-phenylpropanenitrile
Reactant of Route 6
2-Amino-2-phenylpropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.